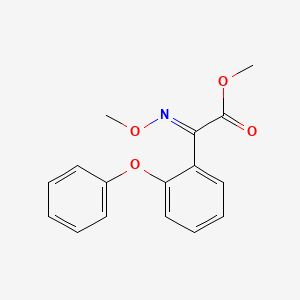

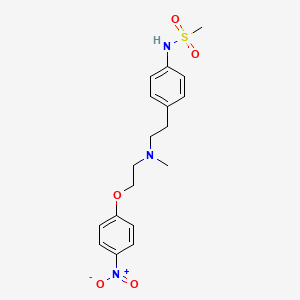

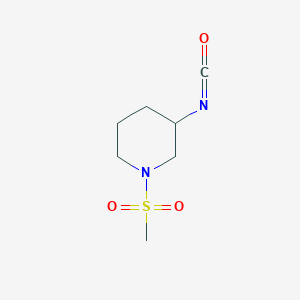

![molecular formula C11H12OS B13447677 1-(p-Tolylsulfinyl)bicyclo[1.1.0]butane](/img/structure/B13447677.png)

1-(p-Tolylsulfinyl)bicyclo[1.1.0]butane

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

1-(p-Tolylsulfinyl)bicyclo[1.1.0]butane is a unique and highly strained carbocyclic compound. It features a bicyclo[1.1.0]butane core, which is known for its significant strain energy, and a p-tolylsulfinyl group attached to it.

Preparation Methods

The synthesis of 1-(p-Tolylsulfinyl)bicyclo[1.1.0]butane typically involves the following steps:

Starting Materials: The synthesis begins with dibromocyclopropane, which is treated with methyllithium to form a bromide-substituted bicyclo[1.1.0]butane (BCB-Br).

Formation of Bicyclobutyllithium: The unstable BCB-Br is then reacted with tert-butyllithium (t-BuLi) to perform a lithium-bromide exchange, resulting in the formation of bicyclobutyllithium (BCB-Li).

Sulfoxide Formation: BCB-Li is subsequently treated with p-tolylsulfinyl chloride to yield this compound.

Chemical Reactions Analysis

1-(p-Tolylsulfinyl)bicyclo[1.1.0]butane undergoes a variety of chemical reactions, primarily driven by the release of strain energy from its bicyclo[1.1.0]butane core. Some of the key reactions include:

Nucleophilic Addition: The compound reacts with nucleophiles at the bridgehead carbon atoms, leading to ring-opening and the formation of various products such as amines, alcohols, and esters.

Electrophilic Addition: Electrophiles can also add to the bridgehead carbons, resulting in similar ring-opening reactions.

Reduction and Oxidation: The sulfoxide group can undergo reduction to form the corresponding sulfide or oxidation to form the sulfone.

Common reagents used in these reactions include nucleophiles like organolithium and Grignard reagents, electrophiles such as halogens and acids, and reducing or oxidizing agents like lithium aluminum hydride (LiAlH4) and hydrogen peroxide (H2O2).

Scientific Research Applications

1-(p-Tolylsulfinyl)bicyclo[1.1.0]butane has found applications in several scientific research areas:

Medicinal Chemistry: The compound’s unique structure and reactivity make it a valuable scaffold for drug discovery, particularly in the design of covalent inhibitors and bioisosteres.

Materials Science: Its ability to undergo strain-release reactions has been exploited to create novel materials with unique properties.

Chemical Probes: The compound is used as a chemical probe to study various biological processes and molecular interactions.

Mechanism of Action

The mechanism of action of 1-(p-Tolylsulfinyl)bicyclo[1.1.0]butane is primarily based on its ability to undergo strain-release reactions. The significant strain energy stored in the bicyclo[1.1.0]butane core is released upon reaction with nucleophiles, electrophiles, or radicals, leading to the formation of more stable products. This strain-release mechanism is a driving force in many of its chemical transformations .

Comparison with Similar Compounds

1-(p-Tolylsulfinyl)bicyclo[1.1.0]butane can be compared to other bicyclo[1.1.0]butane derivatives and related strained carbocycles:

Bicyclo[1.1.0]butane: The parent compound, bicyclo[1.1.0]butane, lacks the sulfoxide group but shares the highly strained core structure.

1-Azabicyclo[1.1.0]butane:

Cyclobutanes and Azetidines: These compounds are less strained but still exhibit interesting reactivity and are used in medicinal chemistry.

The uniqueness of this compound lies in its combination of a highly strained bicyclo[1.1.0]butane core with a functional sulfoxide group, providing a versatile platform for various chemical transformations and applications.

Properties

Molecular Formula |

C11H12OS |

|---|---|

Molecular Weight |

192.28 g/mol |

IUPAC Name |

1-(4-methylphenyl)sulfinylbicyclo[1.1.0]butane |

InChI |

InChI=1S/C11H12OS/c1-8-2-4-10(5-3-8)13(12)11-6-9(11)7-11/h2-5,9H,6-7H2,1H3 |

InChI Key |

OMBDRQLEQLKFBL-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC=C(C=C1)S(=O)C23CC2C3 |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

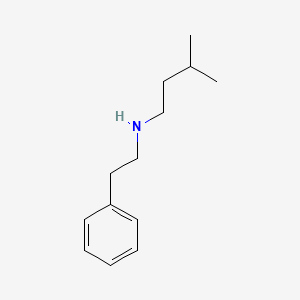

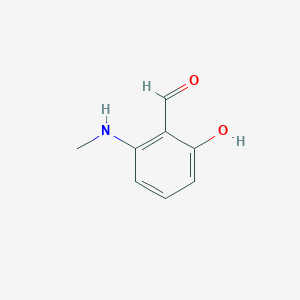

![N,N'-[5-(2-Methoxyphenoxy)[2,2'-bipyrimidine]-4,6-diyl]bis[4-(1,1-dimethylethyl)benzenesulfonamide]](/img/structure/B13447602.png)

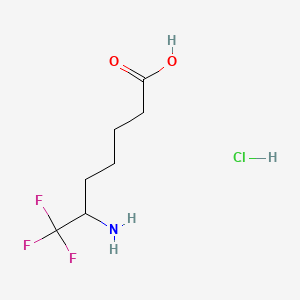

![(6R,7S)-7-amino-3-chloro-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid](/img/structure/B13447649.png)

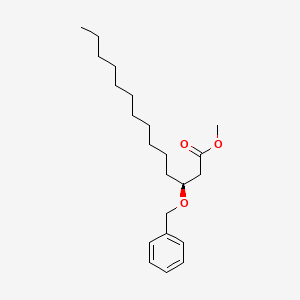

![rac-(1R,2R,4S)-2-phenylbicyclo[2.2.1]heptane-2-carboxylic acid](/img/structure/B13447666.png)

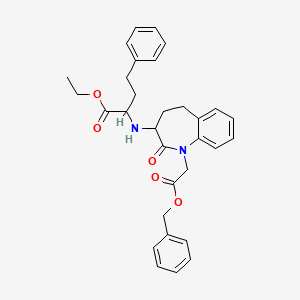

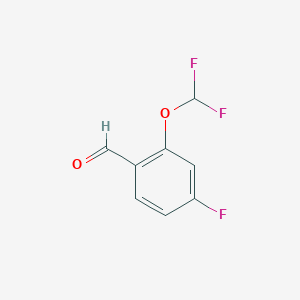

![(6R,7R)-7-[[(2Z)-(2-Amino-4-thiazolyl)(methoxyimino)acetyl]amino]-3-[(5-methyl-2H-tetrazol-2-yl)methyl]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-3-ene-2-carboxylic Acid (2,2-Dimethyl-1-oxopropoxy)methyl Ester; T 2588A](/img/structure/B13447696.png)

![6-Bromoimidazo[1,2-a]pyridine-3-sulfonamide](/img/structure/B13447703.png)